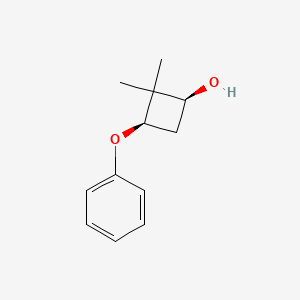
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with two methyl groups and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with phenoxy and methyl substituents, followed by a series of reactions to achieve the desired cis configuration. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photodimerization of cinnamic acid derivatives have been explored for the preparation of similar cyclobutane compounds . These methods can be adapted to produce this compound on a larger scale.
化学反应分析
Types of Reactions: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Used in the production of polymers and other industrial materials
作用机制
The mechanism of action of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
相似化合物的比较
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but with bromine substituents.
cis-1,2-Dichloroethene: Another example of a cis isomer with different substituents.
Uniqueness: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring with phenoxy and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
1807896-10-1; 1820571-99-0 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.258 |
IUPAC 名称 |
(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1 |
InChI 键 |
KMKZSAWKMDFEQL-WDEREUQCSA-N |
SMILES |
CC1(C(CC1OC2=CC=CC=C2)O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2905599.png)
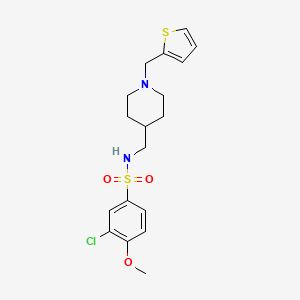
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/new.no-structure.jpg)

![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)
![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)
![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)
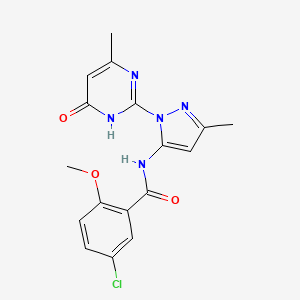
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide](/img/structure/B2905615.png)
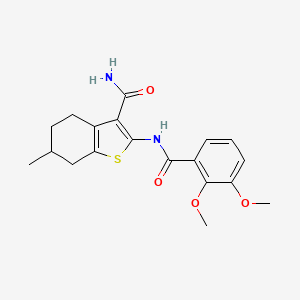
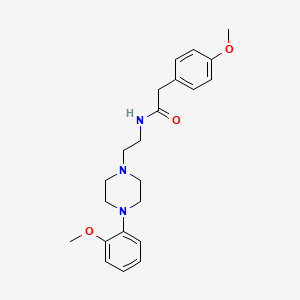
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905622.png)
